2-(4-氯苄基)-5-丙氧基-3,4-二氢异喹啉-1(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

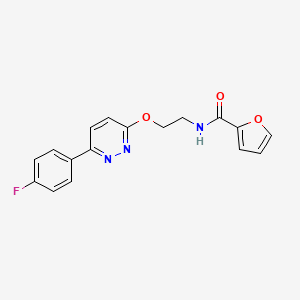

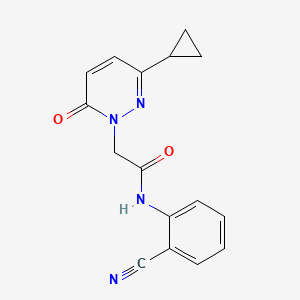

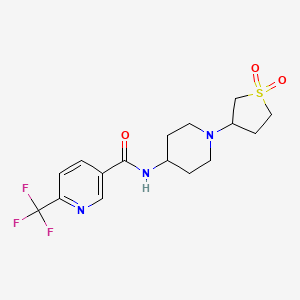

The compound "2-(4-chlorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one" is a derivative of the dihydroisoquinoline class, which is a group of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have interesting chemical and biological properties due to the presence of a chlorobenzyl group and a propoxy substituent on the dihydroisoquinoline core.

Synthesis Analysis

The synthesis of related dihydroisoquinoline derivatives has been reported using various methods. For instance, the sp3 C-H bond arylation of tetrahydroisoquinolines has been achieved via a nucleophilic addition reaction between aryl Grignard reagents and iminium cations generated in situ by DDQ oxidation under mild conditions . This method could potentially be adapted for the synthesis of "2-(4-chlorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives has been extensively studied using techniques such as single crystal XRD and DFT calculations . These studies provide insights into the crystal packing, weak interactions, and chiral properties of these compounds. The presence of chloro substituents on the phenyl rings can lead to a variety of halogen-mediated weak interactions, which can influence the crystal structure and stability .

Chemical Reactions Analysis

Dihydroisoquinoline derivatives can undergo various chemical reactions due to their reactive sites. For example, the reaction of tetrahydroisoquinoline with (aryloxymethyl)oxiranes has been used to synthesize new propan-2-ol derivatives . Additionally, the formal [3 + 2] cycloaddition of 4-diazoisoquinolin-3-ones and nitriles has been reported to produce oxazolo[5,4-c]isoquinolines . These reactions highlight the versatility of dihydroisoquinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroisoquinoline derivatives can be influenced by their substituents. For instance, the introduction of a chloro substituent can affect the electronic properties and reactivity of the compound . The biological activity of these derivatives, such as antimicrobial and adrenergic blocking activities, has also been evaluated . The specific properties of "2-(4-chlorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one" would need to be determined experimentally, but related studies suggest potential pharmacological applications.

科学研究应用

化学合成和修饰

研究人员已经探索了二氢异喹啉衍生物的合成和化学性质,强调了它们在创建具有潜在生物活性的化合物中的实用性。例如,在温和条件下将二氢异喹啉用作芳香族和脂肪族胺盐酸盐和酚的叔丁氧羰基化试剂,证明了此类化合物的化学多功能性和潜在的合成应用 (Ouchi 等人,2002)。类似地,具有肾上腺素能阻断和交感神经抑制活性的四氢异喹啉衍生物的合成突出了化学支架在生成药理学相关分子的适应性 (Aghekyan 等人,2017)。

生物活性和机制见解

研究已经深入探讨了二氢异喹啉衍生物的生物活性,探索了它们在治疗各种疾病中的潜力。例如,在失神性癫痫的遗传动物模型中评估基于二氢异喹啉结构的 AMPA 受体拮抗剂,提供了对该化合物神经学效应的见解,并提出了潜在的治疗应用 (Citraro 等人,2006)。此外,喹啉酮衍生物的抗氧化特性,包括它们在润滑脂中的效率,突出了二氢异喹啉衍生物在各种应用化学背景下的多功能性 (Hussein 等人,2016)。

结构分析和材料科学

二氢异喹啉衍生物的晶体结构分析和计算研究,例如对 2-(氯苯基)-3-[(氯苄亚甲基)-氨基]-2,3-二氢喹唑啉-4(1H)-酮的实验和计算研究,揭示了该化合物的结构特征以及各种弱相互作用对其稳定性和性质的影响。这项研究有助于理解化合物功能的分子基础及其在材料科学和分子设计中的潜在应用 (Mandal & Patel,2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-propoxy-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-2-12-23-18-5-3-4-17-16(18)10-11-21(19(17)22)13-14-6-8-15(20)9-7-14/h3-9H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMCZEHBLITKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2520823.png)

![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)

![3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2520826.png)

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2520829.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)